NMS-P715

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

NMS-P715的合成路线和反应条件涉及多个步骤,包括关键中间体的形成和最终的偶联反应。详细的合成路线是专有的,并未在公开文献中完全披露。 . This compound的工业生产方法也不普遍,但它们可能涉及优化合成路线以实现大规模生产,确保高产率和纯度。

化学反应分析

NMS-P715会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。

还原: 还原反应可以用来修饰分子中的某些官能团。

取代: This compound可以发生取代反应,其中特定的原子或基团被其他原子或基团取代。这些反应中常用的试剂和条件包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及各种催化剂以促进取代反应. 从这些反应中形成的主要产物取决于所用试剂和条件。

科学研究应用

Cancer Cell Lines

- Ovarian Cancer : In vitro studies demonstrated that NMS-P715 significantly reduced the proliferation of A2780 ovarian cancer cells, promoting aneuploidy and inducing cell death. The compound was effective at various concentrations over time, showcasing its potential as a therapeutic agent against ovarian tumors .

- Cholangiocarcinoma : Research involving cholangiocarcinoma cell lines (KKU-100 and KKU-213A) indicated that this compound inhibited cell viability and induced G2/M arrest. The compound also activated caspase-dependent apoptosis and inhibited cell migration, suggesting its multifaceted anti-cancer effects .

- Pancreatic Ductal Adenocarcinoma : this compound was found to inhibit the growth of pancreatic ductal adenocarcinoma cells while showing less toxicity to normal human mesenchymal stem cells. This selectivity indicates a favorable therapeutic index for this compound in treating pancreatic cancer .

Combination Therapies

This compound has been studied in combination with other chemotherapeutic agents. For instance, when used alongside gemcitabine or cisplatin in cholangiocarcinoma models, it exhibited synergistic effects that enhanced anti-cancer efficacy . Additionally, combining this compound with radiation therapy significantly improved tumor control in glioblastoma models, indicating its potential as an adjunct therapy .

Data Tables

The following table summarizes key findings from various studies on the effectiveness of this compound across different cancer types:

| Cancer Type | Cell Line | Key Findings | Mechanism |

|---|---|---|---|

| Ovarian Cancer | A2780 | Induces aneuploidy and cell death at multiple doses | MPS1 inhibition leads to SAC abrogation |

| Cholangiocarcinoma | KKU-100, KKU-213A | Reduces cell viability; activates apoptosis; inhibits migration | G2/M arrest and caspase activation |

| Pancreatic Ductal Adenocarcinoma | Human & Murine PDAC | Inhibits growth; less toxic to normal cells | Selective targeting of MPS1 |

| Glioblastoma | Various | Enhances radiosensitivity; improves tumor growth delay | Combination with radiation therapy |

Case Study 1: Ovarian Cancer Treatment

A study evaluated the effects of this compound on ovarian cancer cell lines, revealing that treatment led to significant reductions in cell viability and increased rates of apoptosis. The results indicated that this compound could be a promising candidate for developing targeted therapies against ovarian tumors.

Case Study 2: Cholangiocarcinoma

In experiments with cholangiocarcinoma cell lines, this compound not only inhibited proliferation but also showed potential for enhancing the effects of standard chemotherapy drugs. This suggests that it could be integrated into treatment regimens for better patient outcomes.

作用机制

NMS-P715 通过抑制单极纺锤体1激酶的激酶活性发挥作用。 这种抑制会破坏纺锤体组装检查点,阻止有丝分裂过程中染色体的正确排列和分离 . 该化合物加速有丝分裂并影响动粒成分的定位,导致癌细胞中大量非整倍体和细胞死亡 . 涉及的分子靶点和通路包括通过抑制其激活剂cdc20抑制后期促进复合物/环体蛋白酶的泛素E3连接酶活性 .

相似化合物的比较

NMS-P715 与其他类似化合物相比,例如:

生物活性

NMS-P715 is a selective small-molecule inhibitor of the monopolar spindle 1 (MPS1) kinase, which plays a critical role in the spindle assembly checkpoint (SAC) during mitosis. Its biological activity has been extensively studied in various cancer cell lines, demonstrating potential as a therapeutic agent, particularly in pancreatic ductal adenocarcinoma (PDAC) and other malignancies.

This compound targets MPS1, an essential regulator of the SAC, which ensures proper chromosomal alignment and segregation during cell division. Inhibition of MPS1 leads to accelerated mitosis, resulting in aneuploidy and subsequent cell death in cancer cells while sparing normal cells. This selectivity is attributed to the differential expression of MPS1 in tumor versus normal tissues, making this compound a promising candidate for targeted cancer therapy .

Cell Growth Inhibition

This compound has shown significant efficacy in inhibiting the growth of various cancer cell lines. For instance, treatment with this compound resulted in:

- IC50 Values : The half-maximal inhibitory concentration (IC50) for this compound varies across different cancer types:

Induction of Apoptosis

This compound activates caspase-dependent apoptosis pathways. Studies have demonstrated that exposure to this compound increases apoptotic markers such as cleaved caspase-3 and LC3 A/B-II, indicating enhanced autophagic activity alongside apoptosis .

Preclinical Models

In vivo studies using xenograft models have confirmed that oral administration of this compound effectively inhibits tumor growth. Notably, it has been shown to significantly reduce tumor size in mice bearing human PDAC tumors without causing substantial toxicity to normal tissues .

Pancreatic Ductal Adenocarcinoma (PDAC)

Research indicates that this compound treatment leads to increased levels of chromosomal instability (CIN) in PDAC cells. A study found that treatment resulted in a two-fold increase in apoptotic cells and significant growth inhibition in PDAC cell lines . The therapeutic index appears favorable as adipose-derived mesenchymal stem cells showed resistance to this compound compared to PDAC cells, suggesting potential for reduced side effects .

Other Tumor Types

This compound has also been evaluated against various other cancers:

- Breast Cancer : Exhibited significant cytotoxicity and induced apoptosis through similar mechanisms observed in PDAC.

- Medulloblastoma : Demonstrated potent anti-proliferative effects with low IC50 values, indicating high efficacy against this pediatric malignancy .

Summary of Biological Activity

| Parameter | Findings |

|---|---|

| Target | MPS1 kinase |

| Mechanism | Accelerates mitosis; induces aneuploidy |

| IC50 Values | Varies by cell line; generally < 1 µM |

| Apoptosis Induction | Caspase activation; increased LC3 A/B-II |

| In Vivo Efficacy | Significant tumor growth inhibition |

| Selectivity | Higher toxicity towards cancer cells than normal cells |

属性

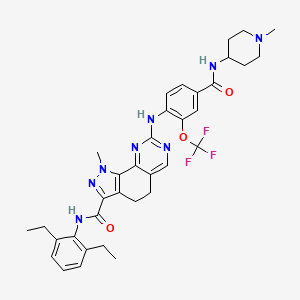

IUPAC Name |

N-(2,6-diethylphenyl)-1-methyl-8-[4-[(1-methylpiperidin-4-yl)carbamoyl]-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39F3N8O3/c1-5-20-8-7-9-21(6-2)28(20)42-33(48)30-25-12-10-23-19-39-34(43-29(23)31(25)46(4)44-30)41-26-13-11-22(18-27(26)49-35(36,37)38)32(47)40-24-14-16-45(3)17-15-24/h7-9,11,13,18-19,24H,5-6,10,12,14-17H2,1-4H3,(H,40,47)(H,42,48)(H,39,41,43) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOAJUGFHDCBJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=NN(C3=C2CCC4=CN=C(N=C43)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39F3N8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。